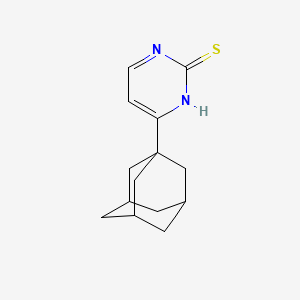
4-(1-adamantyl)-2-pyrimidinethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantyl compounds are characterized by the presence of an adamantane core, a three-dimensional structure composed of three fused cyclohexane rings . This structure gives adamantyl compounds unique properties, such as high stability and low reactivity .
Synthesis Analysis
Adamantyl compounds can be synthesized through various methods. For instance, one study describes the synthesis of an adamantyl derivative from 1-Adamantyl bromomethyl ketone . Another method involves the condensation of 1-adamantyl methyl ketone with pyridine-2-carboxaldehyde .Molecular Structure Analysis
The molecular structure of adamantyl compounds is determined by the adamantane core. This core is both rigid and virtually stress-free, making it the most stable isomer of C10H16 . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantyl compounds can undergo a variety of chemical reactions. For example, they can participate in radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .Physical And Chemical Properties Analysis
Adamantyl compounds exhibit unique physical and chemical properties due to their adamantane core. For example, they have high thermal stability and low reactivity . Some adamantyl compounds also show good to moderate activity against microbial species .Mécanisme D'action
Target of Action
It is known that pyrimidines, a class of compounds to which this molecule belongs, have a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Based on the known actions of pyrimidines, it can be inferred that this compound might interact with its targets to inhibit the expression and activities of certain inflammatory mediators .
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidines, it can be inferred that this compound might affect the pathways involving the inflammatory mediators mentioned above .
Result of Action
Based on the known actions of pyrimidines, it can be inferred that this compound might have anti-inflammatory effects .
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-adamantyl)-2-pyrimidinethiol has several advantages for lab experiments, including its small size and unique structure, which make it a promising candidate for drug development. However, there are also limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations. Careful optimization of the reaction conditions and dose-response studies are necessary to overcome these limitations.
Orientations Futures
There are several future directions for the study of 4-(1-adamantyl)-2-pyrimidinethiol. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. Further studies are needed to determine its efficacy and safety in clinical trials. Another potential application is in the treatment of viral infections, where it has shown antiviral activity against several viruses. Further studies are needed to determine its potential as a broad-spectrum antiviral agent. Additionally, the immunomodulatory effects of this compound make it a promising candidate for the treatment of autoimmune diseases. Further studies are needed to determine its efficacy and safety in clinical trials.
Méthodes De Synthèse
4-(1-adamantyl)-2-pyrimidinethiol can be synthesized using various methods, including the reaction of 4-chloro-2-pyrimidinethiol with 1-adamantylamine. The reaction is carried out in the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile. The product is purified using column chromatography, and the yield can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
4-(1-adamantyl)-2-pyrimidinethiol has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has antiviral activity against several viruses, including influenza and HIV. It also has immunomodulatory effects and can regulate the immune response in autoimmune diseases.
Safety and Hazards
Propriétés
IUPAC Name |
6-(1-adamantyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c17-13-15-2-1-12(16-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTLZFLRPKPWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=NC(=S)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-phenylethyl)-2-pyridinamine](/img/structure/B6073490.png)
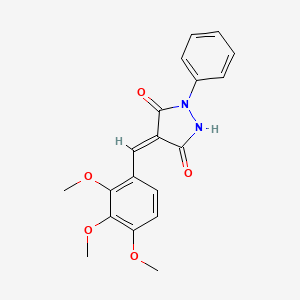
![2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B6073502.png)
![2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073508.png)
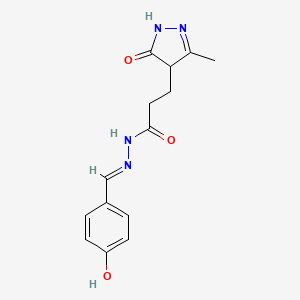
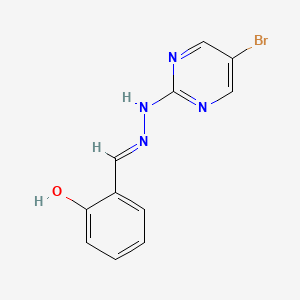
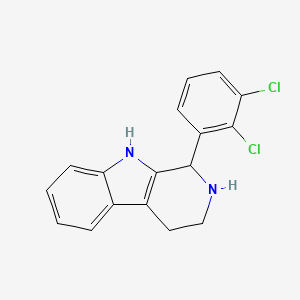
![2-({2-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B6073534.png)
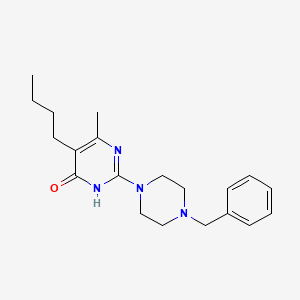
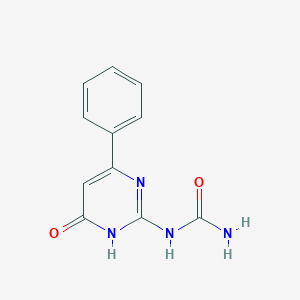
![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B6073553.png)
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6073556.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6073569.png)
![ethyl 3-(3-methoxybenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6073602.png)
